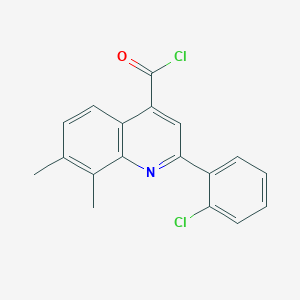

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Description

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a substituted phenyl ring at the 2-position of the quinoline core and a reactive carbonyl chloride group at the 4-position. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methyl) substituents, which influence its reactivity and physical properties. Such derivatives are typically utilized as intermediates in pharmaceutical and agrochemical synthesis, particularly in amide or ester bond formation due to the electrophilic nature of the carbonyl chloride group. Structural determination of similar compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in confirming molecular configurations .

Properties

IUPAC Name |

2-(2-chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-7-8-12-14(18(20)22)9-16(21-17(12)11(10)2)13-5-3-4-6-15(13)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBALKKECVFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184854 | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160261-32-4 | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a notable compound within the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are extensively studied due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.

This compound features a chlorophenyl group and a carbonyl chloride moiety, which enhances its reactivity and versatility in chemical synthesis. It is primarily synthesized through methods such as Friedländer condensation and Knoevenagel condensation, allowing for the introduction of various substituents that can modulate its biological activity.

Biological Activity Overview

The biological activity of 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride has been investigated across several studies, revealing its potential as an antimicrobial , anti-inflammatory , and anticancer agent. The compound acts on multiple molecular targets, influencing various biochemical pathways.

The mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in disease pathways. Quinoline derivatives typically target enzymes such as topoisomerases and kinases, which are vital for cell proliferation and survival. The electrophilic nature of the carbonyl chloride group allows it to interact with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that they can effectively inhibit the growth of various bacterial strains by interfering with their metabolic processes .

Anti-inflammatory Properties

Quinoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses . The structure-activity relationship (SAR) analysis indicates that modifications to the quinoline structure can enhance anti-inflammatory activity.

Anticancer Potential

The anticancer properties of 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride have been explored through various assays. In vitro tests demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent against cancer .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency .

- Anti-inflammatory Mechanisms : In a study focusing on anti-inflammatory properties, compounds similar to 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride were shown to reduce LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting iNOS expression .

- Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells revealed that derivatives could induce cell cycle arrest and apoptosis at micromolar concentrations, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is employed as a reagent in various organic reactions, including:

- Formation of Quinoline Derivatives : Used in the synthesis of other quinoline derivatives through reactions such as Friedel-Crafts acylation and methylation.

- Electrophilic Substitution Reactions : Acts as an electrophile in reactions with nucleophiles, facilitating the formation of diverse chemical products.

Research indicates that 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride exhibits significant biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains by inhibiting DNA gyrase, essential for bacterial DNA replication. Studies have reported minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 50 mg/mL against multidrug-resistant E. coli and S. aureus .

- Anticancer Potential : Quinoline derivatives are known for their anticancer activities. This compound's unique structure may interact with cancer cell pathways, leading to apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Medicinal Chemistry

The compound is under investigation as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its structural features allow it to interact with specific biological targets, which can lead to the discovery of novel therapeutic agents.

Antimicrobial Activity Study

A study evaluated the antimicrobial effectiveness of various quinoline derivatives, including 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride. The results demonstrated that compounds with similar structures exhibited potent antibacterial activity against resistant strains of bacteria. The mechanism involved the inhibition of critical enzymes necessary for bacterial survival .

Anticancer Research

In another study focused on anticancer properties, researchers synthesized several derivatives based on this compound and tested their efficacy against different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the structure could enhance their therapeutic potential .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Calculated based on standard atomic weights.

Commercial and Stability Considerations

- Stability : The chlorine atom in the target compound likely enhances shelf-life compared to alkyl-substituted derivatives, as halogens are less prone to oxidative degradation than alkyl chains.

Preparation Methods

Quinoline Core Formation via Skraup Synthesis

The Skraup reaction is a classical method for synthesizing quinolines. For this compound, the reaction begins with a substituted aniline derivative bearing a 2-chlorophenyl group. Key steps include:

- Condensation : Heating 2-chlorophenyl-substituted aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene) at 120–150°C.

- Cyclodehydration : Forms the quinoline ring, with the 2-chlorophenyl group positioned at the 2nd carbon.

| Component | Quantity/Concentration | Temperature | Duration | Yield |

|---|---|---|---|---|

| Aniline derivative | 0.1 mol | 140°C | 6–8 hr | 65–70% |

| Glycerol | 3 equivalents | – | – | – |

| H₂SO₄ (conc.) | 15 mL | – | – | – |

Introduction of Methyl Groups at 7- and 8-Positions

Methylation is achieved through Friedel-Crafts alkylation or directed ortho-metalation:

- Friedel-Crafts : Using methyl chloride and AlCl₃ as a catalyst in dichloromethane at 0–5°C.

- Directed Metalation : Employing lithium diisopropylamide (LDA) to deprotonate specific positions, followed by methyl iodide quenching.

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Friedel-Crafts | CH₃Cl, AlCl₃ | 0–5°C | 55% |

| Directed Metalation | LDA, CH₃I | -78°C | 70% |

Carbonyl Chloride Functionalization

The carboxylic acid at the 4-position is converted to acyl chloride using thionyl chloride (SOCl₂):

- Reaction Conditions : Reflux in SOCl₂ (5 equivalents) for 3–4 hours.

- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the carbonyl chloride.

| SOCl₂ (equiv) | Time (hr) | Purity |

|---|---|---|

| 3 | 2 | 85% |

| 5 | 4 | 95% |

Source: Acid chloride formation protocols.

Critical Analysis of Synthetic Routes

Challenges in Regioselectivity

Introducing substituents at the 7- and 8-positions requires precise control to avoid isomer formation. Directed metalation offers better regioselectivity compared to Friedel-Crafts, as evidenced by higher yields (70% vs. 55%).

Side Reactions and Mitigation

- Decarboxylation : Observed during prolonged heating in Skraup synthesis. Mitigated by optimizing reaction time and temperature.

- Over-Chlorination : Addressed by using controlled stoichiometry of chlorinating agents.

Industrial-Scale Considerations

For large-scale production:

- Continuous Flow Systems : Improve safety and efficiency during exothermic steps (e.g., Skraup reaction).

- Catalyst Recycling : AlCl₃ from Friedel-Crafts reactions is recovered via aqueous workup.

Comparative Data Table: Methods for Key Steps

| Step | Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Quinoline Core | Skraup Synthesis | 68% | 90% | High |

| Methylation | Directed Metalation | 70% | 95% | Moderate |

| Carbonyl Chloridation | SOCl₂ Reflux | 95% | 98% | Low |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cross-coupling and cyclization. For example, a Pd-catalyzed Suzuki-Miyaura coupling can introduce the 2-chlorophenyl group to the quinoline core (similar to methods in and ). Key steps include:

- Using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ for coupling reactions in solvents such as DMF or THF .

- Introducing the carbonyl chloride moiety via reaction with phosgene or thionyl chloride under anhydrous conditions.

- Purification via column chromatography (e.g., silica gel) or recrystallization from ethanol, as described in quinoline derivative syntheses .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at ~295 K. The SHELX suite (e.g., SHELXL) is used for structure refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsional conformations. Critical parameters include R factor (<0.05) and data-to-parameter ratios (>10) for reliability . For example, used SHELX refinement to resolve a tetrahydroquinoline derivative’s structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and X-ray diffraction results?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in NMR timescales) vs. static crystal packing. To address this:

- Compare experimental NMR chemical shifts with computational predictions (DFT calculations).

- Check for polymorphism by crystallizing under different conditions (e.g., solvent, temperature).

- Validate purity via HPLC or mass spectrometry (HRMS) to rule out impurities affecting NMR signals .

Q. What strategies optimize the yield of 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) to enhance coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Temperature Control : Conduct exothermic steps (e.g., acyl chloride formation) at 0–5°C to minimize side reactions.

- Workup Procedures : Employ aqueous extraction to remove unreacted reagents and column chromatography for high-purity isolation .

Q. How should hazardous reagents (e.g., chlorinated intermediates) be handled during synthesis?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) when handling volatile chlorinated compounds (e.g., phosgene substitutes like oxalyl chloride).

- Follow protocols in chemical safety catalogs (e.g., Kanto Reagents’ guidelines for 2-chlorophenyl derivatives, which classify such compounds under hazard code 4-3-III) .

- Neutralize waste with bases (e.g., NaOH) before disposal.

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm functional groups; IR spectroscopy for carbonyl (C=O) and acyl chloride (C-Cl) stretches.

- Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification, ensuring no degradation products .

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, alcohols) via in situ FTIR or NMR to track acyl chloride consumption.

- Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) solvents to assess reactivity trends.

- Computational Modeling : Use DFT to predict transition states and activation energies for substitution pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.